(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
The compound (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule featuring a unique combination of a tetrahydroquinoline moiety and a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-methylquinoline and 3,3-dimethylbicyclo[2.2.1]heptan-2-one.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to speed up reactions and increase yield.
Process Scaling: Adapting the reaction conditions to large-scale reactors.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Alcohols or reduced carbonyl compounds.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The tetrahydroquinoline moiety can mimic natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bicyclo[2.2.1]heptane structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **(1S,4R)-1-(6-fluoro-2-ethyl-1,2
(1S,4R)-1-(6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a chlorine atom instead of fluorine.
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-12-4-5-13-10-15(21)6-7-16(13)22(12)18(24)20-9-8-14(11-20)19(2,3)17(20)23/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFQRYYFHUXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3)C(C4=O)(C)C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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